molecular formula C23H19BrN4O3 B13377605 N-(2-bromophenyl)-N'-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea

N-(2-bromophenyl)-N'-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea

Cat. No.: B13377605
M. Wt: 479.3 g/mol
InChI Key: NCJGXNDHKQLLND-VULFUBBASA-N
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Description

N-(2-bromophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a bromophenyl group, a cyano group, and a pyridinylidene moiety, making it an interesting subject for scientific investigation.

Properties

Molecular Formula

C23H19BrN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

(3E)-1-(2-bromophenyl)-3-[[5-cyano-2-hydroxy-4-methyl-6-oxo-1-(2-phenylethyl)pyridin-3-yl]methylidene]urea

InChI

InChI=1S/C23H19BrN4O3/c1-15-17(13-25)21(29)28(12-11-16-7-3-2-4-8-16)22(30)18(15)14-26-23(31)27-20-10-6-5-9-19(20)24/h2-10,14,30H,11-12H2,1H3,(H,27,31)/b26-14+

InChI Key

NCJGXNDHKQLLND-VULFUBBASA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=C1/C=N/C(=O)NC2=CC=CC=C2Br)O)CCC3=CC=CC=C3)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC(=O)NC2=CC=CC=C2Br)O)CCC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with isocyanate derivatives to form the urea linkage. The final step involves the condensation of the urea derivative with a cyano-substituted pyridine compound under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-bromophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Application in the design of novel materials with specific electronic or optical properties.

    Chemical Research: Utilized as a reagent or intermediate in organic synthesis and reaction mechanism studies.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea involves its interaction with specific molecular targets. The bromophenyl and cyano groups can participate in various binding interactions, while the pyridinylidene moiety may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea
  • N-(2-fluorophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea

Uniqueness

The presence of the bromophenyl group in N-(2-bromophenyl)-N’-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

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